N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
CAS No.:
Cat. No.: VC20114339
Molecular Formula: C19H15ClF3N3O2S
Molecular Weight: 441.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H15ClF3N3O2S |
|---|---|
| Molecular Weight | 441.9 g/mol |
| IUPAC Name | N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)imino-4-oxo-1,3-thiazinane-6-carboxamide |
| Standard InChI | InChI=1S/C19H15ClF3N3O2S/c1-10-2-5-12(6-3-10)24-18-26-16(27)9-15(29-18)17(28)25-14-8-11(19(21,22)23)4-7-13(14)20/h2-8,15H,9H2,1H3,(H,25,28)(H,24,26,27) |
| Standard InChI Key | UVOVCYCROCDOQI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)N=C2NC(=O)CC(S2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Introduction
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a complex organic compound belonging to the class of thiazine derivatives. It features a unique molecular structure characterized by a chloro group, a trifluoromethyl group, and a thiazine ring system. This compound is of interest due to its potential applications in pharmaceuticals and biological research, attributed to its diverse chemical reactivity and biological activity.
Synthesis
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide typically involves several key steps. Industrial-scale production often utilizes large-scale reactors to manage exothermic reactions, with rigorous quality control measures to ensure consistency and purity of the compound produced.
Synthesis Steps Overview
-
Initial Formation: The synthesis begins with the formation of the thiazine ring system.
-
Substitution Reactions: Chloro and trifluoromethyl groups are introduced into the phenyl ring.
-
Amination: The introduction of the (4-methylphenyl)amino group completes the compound's structure.
Mechanism of Action and Biological Activity
The mechanism of action for N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide likely involves its interaction with specific molecular targets such as enzymes or receptors within biological systems. This interaction can result in altered activity of these targets, leading to various biological effects.
Applications and Research Findings
This compound has potential applications in various scientific fields, including medicinal chemistry and biological research. Its unique structural features and reactivity make it a candidate for further investigation in pharmaceutical development.
Applications Overview
-
Pharmaceutical Development: Potential use in drug discovery due to its biological activity.
-
Biological Research: Utilized in studies examining heterocyclic compounds' effects on biological systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume